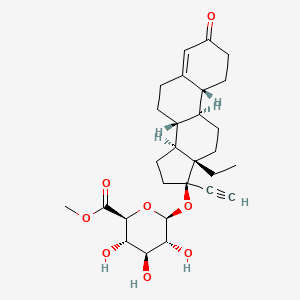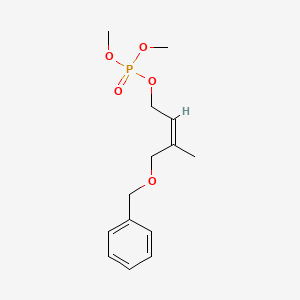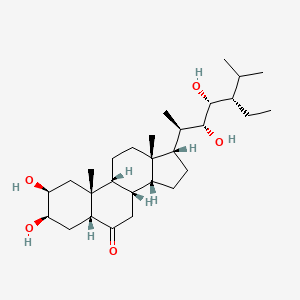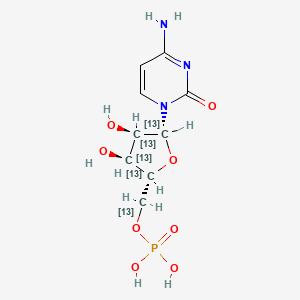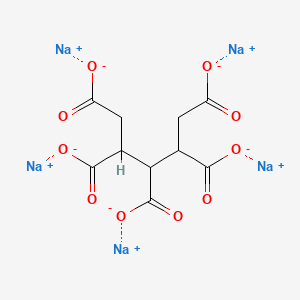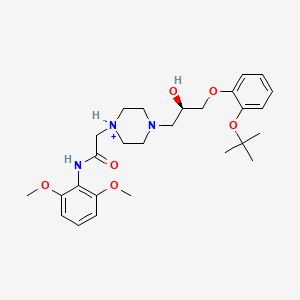
(R)-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxypropyl group, and the attachment of the tert-butoxyphenoxy and dimethoxyphenyl groups. Common reagents used in these reactions include bases, acids, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors. Its piperazine core is known to interact with various biological systems, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide could be explored for its therapeutic potential. Piperazine derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties, among others.
Industry
In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties could make it valuable in various industrial applications.
作用機序
The mechanism of action of ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. These might include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide might include other piperazine derivatives with similar structural features. Examples could include:
- 1-(2-Hydroxyethyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone
Uniqueness
What sets ®-2-(4-(3-(2-(tert-Butoxy)phenoxy)-2-hydroxypropyl)piperazin-1-yl)-N-(2,6-dimethoxyphenyl)acetamide apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
特性
分子式 |
C27H40N3O6+ |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
N-(2,6-dimethoxyphenyl)-2-[4-[(2R)-2-hydroxy-3-[2-[(2-methylpropan-2-yl)oxy]phenoxy]propyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C27H39N3O6/c1-27(2,3)36-22-10-7-6-9-21(22)35-19-20(31)17-29-13-15-30(16-14-29)18-25(32)28-26-23(33-4)11-8-12-24(26)34-5/h6-12,20,31H,13-19H2,1-5H3,(H,28,32)/p+1/t20-/m1/s1 |
InChIキー |
AXNDEPBAMHJSRD-HXUWFJFHSA-O |
異性体SMILES |
CC(C)(C)OC1=CC=CC=C1OC[C@@H](CN2CC[NH+](CC2)CC(=O)NC3=C(C=CC=C3OC)OC)O |
正規SMILES |
CC(C)(C)OC1=CC=CC=C1OCC(CN2CC[NH+](CC2)CC(=O)NC3=C(C=CC=C3OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
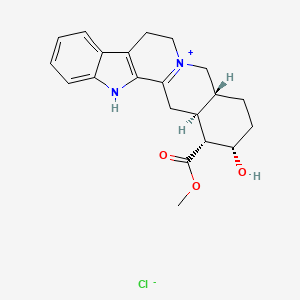
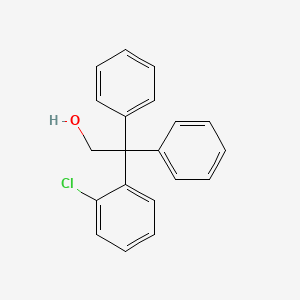
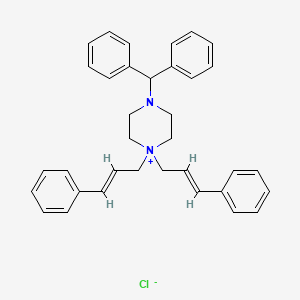
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
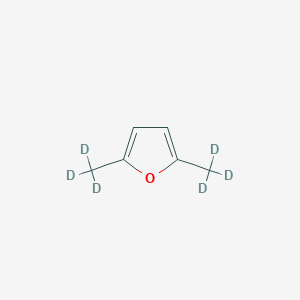
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
